molecular formula C19H23N5O3 B2666666 7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 850749-11-0

7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2666666
CAS RN: 850749-11-0
M. Wt: 369.425
InChI Key: ORLVQFRQGBVFLJ-UHFFFAOYSA-N
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Description

7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as MDPV, is a synthetic cathinone that has gained popularity in the recreational drug market. The compound has been shown to have potent psychostimulant effects, and has been associated with a number of adverse health effects in users. In

Scientific Research Applications

Synthesis and Biological Activity

A series of substituted pyridines and purines, including compounds similar to 7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, were synthesized and evaluated for biological activities. These compounds demonstrated effects on triglyceride accumulation in cells and exhibited hypoglycemic and hypolipidemic activity in diabetic mice, indicating potential for further pharmacological studies (Kim et al., 2004).

Electron Transport Layer in Solar Cells

A novel n-type conjugated polyelectrolyte was synthesized, closely related to the compound , for application as an electron transport layer in inverted polymer solar cells. This innovation highlights the compound's potential in enhancing the efficiency of solar cells by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).

Analgesic Activity

New derivatives of purine-2,6-dione, structurally related to the specified compound, showed significant analgesic and anti-inflammatory effects in vivo, outperforming traditional reference drugs in certain tests. This indicates the compound's potential in the development of new analgesic agents (Zygmunt et al., 2015).

Crystal Structure Analysis

Research on similar compounds revealed diverse conformations in their crystal structures, providing insight into the molecular architecture which can be crucial for understanding the chemical and physical properties of these compounds (Wang et al., 2011).

properties

IUPAC Name

7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-22-16-15(17(25)21-19(22)26)24(18(20-16)23-10-3-4-11-23)12-9-13-5-7-14(27-2)8-6-13/h5-8H,3-4,9-12H2,1-2H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLVQFRQGBVFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

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